3-Cyclooctyl-1,2-oxazole-4-carboxylic acid
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Overview
Description
3-Cyclooctyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a cyclooctyl group at the 3-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclooctyl-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [3 + 2] cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the oxazole ring. The cyclooctyl group can be introduced via a Grignard reaction or other alkylation methods.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing non-toxic solvents and catalysts, is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclooctyl-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: Reduction of the oxazole ring can lead to the formation of oxazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Major Products:
Oxazolone derivatives: Formed through oxidation.
Oxazolidine derivatives: Formed through reduction.
Substituted oxazole derivatives: Formed through electrophilic substitution.
Scientific Research Applications
3-Cyclooctyl-1,2-oxazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3-Cyclooctyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to the active site of enzymes or receptors. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Oxazole-4-carboxylic acid: Lacks the cyclooctyl group, making it less hydrophobic.
Isoxazole derivatives: Similar ring structure but with different electronic properties.
Thiazole derivatives: Contain sulfur instead of oxygen, leading to different reactivity.
Uniqueness: 3-Cyclooctyl-1,2-oxazole-4-carboxylic acid is unique due to the presence of the cyclooctyl group, which imparts distinct hydrophobic characteristics and influences its interaction with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C12H17NO3 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-cyclooctyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H17NO3/c14-12(15)10-8-16-13-11(10)9-6-4-2-1-3-5-7-9/h8-9H,1-7H2,(H,14,15) |
InChI Key |
KYIREPSREFBSKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)C2=NOC=C2C(=O)O |
Origin of Product |
United States |
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